2,4-Dichloro-6-methoxy-1,3,5-triazine

Organic synthesis Coupling reagent Methylenebisamide

Standard triazine electrophiles cause over-reaction (cyanuric chloride) or limit to single substitution (CDMT). DCMT bridges this gap with a methoxy-deactivated ring allowing sequential chlorine substitution. • Methylenebisamide synthesis: 40-70% yield vs. 0% with cyanuric chloride. • SPOT peptide array linkers: single precursor for both non-cleavable and cleavable linkers. • Rotaxane capping: residual chlorine permits post-capping functionalization. Reduces purification steps and ensures reproducible stepwise chemistry.

Molecular Formula C4H3Cl2N3O
Molecular Weight 179.99 g/mol
CAS No. 3638-04-8
Cat. No. B150824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methoxy-1,3,5-triazine
CAS3638-04-8
Synonyms2,4-Dichloro-6-methoxy-s-triazine;  2-Methoxy-4,6-dichloro-1,3,5-triazine;  2-Methoxy-4,6-dichloro-s-triazine;  4,6-Dichloro-2-methoxy-s-triazine;  6-Methoxy-2,4-dichloro-s-triazine;  Dichloromethoxy-s-triazine;  Dichloromethoxytriazine;  Methoxydichloro-s-
Molecular FormulaC4H3Cl2N3O
Molecular Weight179.99 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3
InChIKeyJKAPWXKZLYJQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCMT Reactivity Profile for Nucleophilic Substitution


2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) is a heterocyclic building block of the 1,3,5-triazine family [1]. It features two reactive chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position, creating a graded electrophilic profile that enables stepwise nucleophilic aromatic substitution . This regioselective reactivity distinguishes DCMT from symmetric trihalogenated analogs and underpins its utility as a coupling reagent, capping agent, and synthetic intermediate in peptide chemistry, supramolecular assembly, and analytical derivatization [2][3].

Regioselective 2,4-dichloro-6-methoxy pattern enables stepwise substitutions
Methoxy group tempers electrophilicity, reducing over-reaction risk
Reported as coupling reagent, capping agent, and synthetic intermediate

Why DCMT Cannot Be Replaced in Regioselective Applications


Generic substitution among triazine electrophiles is chemically unsound due to DCMT's unique 2,4-dichloro-6-methoxy substitution pattern . Cyanuric chloride (CC; 2,4,6-trichloro-1,3,5-triazine) possesses three equivalent reactive sites, which often leads to over-reaction, polymerization, or difficult-to-control multi-substitution products [1]. Conversely, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) offers only a single electrophilic center, limiting its utility in stepwise, divergent synthetic sequences that require sequential activation of two positions [2]. DCMT occupies a critical intermediate reactivity space: the methoxy group deactivates the ring sufficiently to temper the reactivity of the remaining chlorines, enabling controlled, sequential nucleophilic attack . This prevents undesired cross-linking and ensures predictable intermediate formation, which is essential for applications ranging from solid-phase peptide linker construction to the synthesis of functionalized supramolecular architectures [3][4].

Alternative
Similarity
Why Not Interchangeable
Cyanuric chloride (CC)
Triazine core with three chlorines
Equivalent reactive sites may cause over-reaction and multi-substitution products
CDMT
Single chlorine, dimethoxy substitution
Monofunctional profile may not support sequential synthetic sequences requiring two reactive sites

DCMT Reactivity and Application Comparison


Aliphatic Amide Activation: DCMT vs. Cyanuric Chloride

In DMSO-mediated methylenebisamide synthesis, cyanuric chloride (CC) gave 0% yield (complicated products) for aliphatic amides (entries 10-13), whereas the less reactive 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) yielded 40-70% for the same aliphatic substrates [1]. This head-to-head comparison demonstrates that DCMT's tempered electrophilicity is essential for avoiding side reactions with nucleophilic aliphatic amides [2].

Aliphatic Amide Activation
Head-to-head
40–70% vs 0%
Enables aliphatic methylenebisamide formation
CC yields 0% under DMSO activation; aliphatic amide substrates
Organic synthesis Coupling reagent Methylenebisamide

Dual-Functional Linker for SPOT Peptide Arrays

In automated SPOT peptide array synthesis, 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) is used to generate two distinct rigid bi-aromatic linkers from cellulose [1]. Reaction with m-phenylenediamine yields a non-cleavable TYPE I linker enabling attachment via amide, ether, and amine bonds resistant to harsh conditions [2]. Reaction with 3-Fmoc-aminobenzoic acid yields a cleavable TYPE II linker [3]. This dual-linker capability is intrinsic to DCMT's bifunctional electrophilicity; fully substituted or fully chlorinated analogs cannot produce both linker types from a single precursor [4].

Dual-Functional Linker
Class-level
Two linker types from single reagent
Supports SPOT peptide array linker construction
Non-cleavable TYPE I and cleavable TYPE II; protocol-specific review needed
Peptide chemistry Solid-phase synthesis SPOT methodology

Anhydride Synthesis Compared to CDMT

Both 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) mediate carboxylic acid anhydride formation in the presence of N-methylmorpholine [1]. Reported yields range from 53% to 95% for both reagents across a panel of carboxylic acids [2]. However, DCMT's residual chlorine atom offers a handle for subsequent derivatization after anhydride formation, a synthetic advantage not available with CDMT .

Anhydride Synthesis
Reported
53–95% yield range
Comparable coupling efficiency with CDMT; residual chlorine for further steps
Both DCMT and CDMT mediate anhydride formation; DCMT retains reactive handle
Carboxylic acid activation Anhydride synthesis Coupling reagent

Sequential Capping for Rotaxane Functionalization

In the preparation of α-cyclodextrin [2]-rotaxanes, both 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serve as capping reagents via nucleophilic substitution in aqueous solution [1]. However, only when DCMT is used can the remaining triazinyl chlorine undergo a second substitution, enabling post-capping functionalization of the rotaxane [2]. This sequential reactivity is impossible with the monofunctional CDMT, which terminates the synthetic sequence after a single capping event .

Rotaxane Capping
Data to verify
Two sequential substitutions
Enables post-capping functionalization of rotaxanes
Source review required; CDMT supports only single capping
Supramolecular chemistry Rotaxane Molecular shuttle

DCMT Procurement Scenarios


Synthesis of Aliphatic Methylenebisamides

DCMT is the activating reagent of choice for the synthesis of aliphatic methylenebisamides from aliphatic amides and DMSO [1]. As demonstrated in direct comparative studies, the more reactive cyanuric chloride (CC) fails to produce any desired product (0% yield) due to uncontrolled side reactions, whereas DCMT delivers yields of 40-70% [2]. This application scenario is critical for medicinal chemistry groups developing retroinverso pseudopeptide derivatives and peptidomimetic compounds [3].

SPOT Array Linker Construction

Laboratories performing automated SPOT peptide array synthesis should specify DCMT as the cellulose-functionalizing reagent [1]. DCMT uniquely enables the generation of two distinct linker types from a single precursor: a non-cleavable TYPE I linker (via m-phenylenediamine) for stable peptide attachment under harsh conditions, and a cleavable TYPE II linker (via 3-Fmoc-aminobenzoic acid) for controlled peptide release [2]. This dual capability streamlines workflow and ensures reproducible linker chemistry across multiple array types [3].

Rotaxane Post-Capping Functionalization

For research groups synthesizing α-cyclodextrin [2]-rotaxanes as molecular shuttles or devices, DCMT is the preferred capping reagent [1]. Unlike the monofunctional analog CDMT, DCMT's residual chlorine atom permits a second nucleophilic substitution after the initial capping step [2]. This enables the installation of functional groups, chromophores, or handles for surface immobilization, which is essential for creating photochemically responsive molecular shuttles and advanced supramolecular architectures [3].

Anhydride Formation for Tandem Reactions

Synthetic chemists requiring a coupling reagent for carboxylic acid anhydride formation that also preserves a reactive site for subsequent tandem reactions should select DCMT [1]. DCMT delivers anhydride yields of 53-95%—comparable to CDMT—but, critically, retains a chlorine atom after anhydride formation [2]. This enables one-pot, two-step sequences where the anhydride is formed and then immediately reacted with a second nucleophile, improving synthetic efficiency and reducing purification steps [3].

Application
Selection Property
Validation Focus
Aliphatic methylenebisamide synthesis
Tempered electrophilicity for aliphatic amides
Yield consistency with aliphatic substrates
SPOT peptide array linker construction
Bifunctional electrophilic linker capability
Dual linker-type reproducibility
Rotaxane post-capping functionalization
Residual reactive site for sequential substitution
Second-step derivatization efficiency
Anhydride formation for tandem reactions
Post-anhydride residual chlorine handle
Sequential one-pot reaction yield

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